ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate
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Overview
Description
ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes an isoquinoline moiety, which is known for its presence in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate: Lacks the isoquinoline moiety, making it less complex.
Uniqueness
ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is unique due to its combination of an isoquinoline moiety with a benzoate ester. This structure provides it with distinct chemical properties and potential biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-3-31-23(29)15-7-9-16(10-8-15)24-20(26)13-25-12-11-17-18(22(25)28)5-4-6-19(17)32-14-21(27)30-2/h4-12H,3,13-14H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXSWLCDXGTFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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